Ethyl 3-(hydroxymethyl)hexanoate
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Overview
Description
. It is an ester derived from hexanoic acid and ethanol. Esters are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(hydroxymethyl)hexanoate can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using biocatalysis. Enzymatic synthesis in a solvent-free system has been shown to be effective. For example, using lipase as a catalyst, the reaction can achieve high conversion rates under specific conditions such as a temperature of 50°C, an enzyme dose of 2%, and a molar ratio of acid to alcohol of 1:3 .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)hexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into hexanoic acid and ethanol.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Major Products Formed
Hydrolysis: Hexanoic acid and ethanol.
Oxidation: 3-(carboxymethyl)hexanoic acid.
Reduction: 3-(hydroxymethyl)hexanol.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other esters.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)hexanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it acts as a substrate for lipase, undergoing esterification or hydrolysis depending on the reaction conditions . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)hexanoate can be compared with other similar esters:
Ethyl hexanoate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Ethyl 3-methylhexanoate: Has a methyl group instead of a hydroxymethyl group, affecting its chemical properties and uses.
Ethyl benzoate: An aromatic ester with different physical and chemical properties.
Biological Activity
Ethyl 3-(hydroxymethyl)hexanoate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from hexanoic acid and ethyl alcohol, characterized by the presence of a hydroxymethyl group at the third carbon. The molecular formula is C9H18O3, and its structure can be represented as follows:
This structural feature enhances its reactivity and interaction with biological systems.
The biological activity of this compound involves several mechanisms:
- Enzymatic Interactions : It acts as a substrate for lipases, undergoing hydrolysis or esterification depending on the enzymatic environment.
- Thermogenic Effects : Research indicates that ethyl hexanoate (a related compound) can stimulate sympathetic nerve activity in adipose tissues, enhancing thermogenesis and lipolysis, which may suggest similar properties for this compound .
1. Therapeutic Potential
This compound has been investigated for its potential therapeutic properties. Its structural similarity to other biologically active esters suggests it could have applications in drug synthesis. For instance, it may serve as a precursor in the development of anti-inflammatory or anti-obesity drugs due to its effects on metabolic pathways .
3. Flavoring Agent
In food chemistry, this compound is recognized for its potential as a flavoring agent due to its pleasant aroma profile. Its use in food products could also relate to its biological safety profile .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Sympathetic Nerve Activity : A study demonstrated that ethyl hexanoate increases sympathetic nerve activity in adipose tissues, suggesting a mechanism by which esters can influence metabolic processes .
- Chemical Synthesis Applications : this compound has been used as an intermediate in organic synthesis, showcasing its versatility in producing various chemical compounds.
Comparative Analysis with Similar Compounds
Compound | Structure Feature | Biological Activity |
---|---|---|
This compound | Hydroxymethyl group | Potential thermogenic effects |
Ethyl hexanoate | No hydroxymethyl group | Known flavoring agent; affects metabolism |
Ethyl 3-methylhexanoate | Methyl instead of hydroxymethyl | Different reactivity; less studied |
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-8(7-10)6-9(11)12-4-2/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZNWKIOIKHPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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